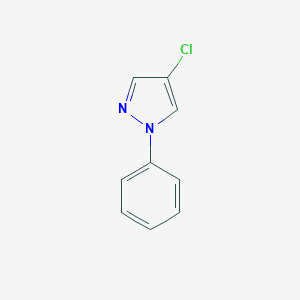

4-Chloro-1-phenylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWHISBYSDFHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345011 | |

| Record name | 4-Chloro-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-92-1 | |

| Record name | 4-Chloro-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 4 Chloro 1 Phenylpyrazole

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is employed to meticulously elucidate the structure of 4-Chloro-1-phenylpyrazole.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the protons of the pyrazole (B372694) and phenyl rings are observed. The protons on the pyrazole ring appear as singlets at approximately 7.65 ppm and 7.90 ppm. The phenyl group protons exhibit more complex splitting patterns, with a triplet at 7.31 ppm, another triplet at 7.45 ppm, and a doublet at 7.63 ppm, corresponding to the different positions on the phenyl ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the carbon signals are observed at 112.5, 119.1, 125.0, 127.1, 129.7, 139.6, and 139.8 ppm. rsc.org These shifts are characteristic of the carbon atoms in the chloro-substituted pyrazole ring and the attached phenyl group.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.90 | s | Pyrazole-H |

| ¹H | 7.65 | s | Pyrazole-H |

| ¹H | 7.63 | d | Phenyl-H |

| ¹H | 7.45 | t | Phenyl-H |

| ¹H | 7.31 | t | Phenyl-H |

| ¹³C | 139.8 | - | Phenyl-C |

| ¹³C | 139.6 | - | Pyrazole-C |

| ¹³C | 129.7 | - | Phenyl-C |

| ¹³C | 127.1 | - | Phenyl-C |

| ¹³C | 125.0 | - | Phenyl-C |

| ¹³C | 119.1 | - | Phenyl-C |

| ¹³C | 112.5 | - | Pyrazole-C (C-Cl) |

Data sourced from supporting information of a mechanochemical chlorination study. rsc.org

FTIR spectroscopy is utilized to identify the functional groups and vibrational modes present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the chemical bonds within the molecule.

Key vibrational frequencies for pyrazole derivatives include N-H stretching (if present), C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole ring, and C-Cl stretching. For instance, in related pyrazole structures, N-H stretching vibrations are typically found in the 3400-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. rjpbcs.com The C=C and C=N stretching vibrations of the pyrazole ring, along with the phenyl ring vibrations, appear in the 1400-1600 cm⁻¹ region. rjpbcs.comarabjchem.org The C-Cl stretching vibration is expected at lower frequencies.

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. When a molecule absorbs this radiation, electrons are promoted from a ground electronic state to a higher energy excited state. lkouniv.ac.in

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically strong, arise from the promotion of electrons from π bonding orbitals to π anti-bonding orbitals within the aromatic pyrazole and phenyl rings. uzh.ch The n → π* transitions, usually weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to π anti-bonding orbitals. uzh.ch The position and intensity of these absorption maxima are influenced by the specific substitution pattern and the solvent used. For example, in many phenylpyrazole derivatives, two absorption maxima are observed above 220 nm. cdnsciencepub.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition.

For this compound, the calculated mass for the protonated molecule [C₉H₇ClN₂ + H]⁺ is m/z 179.0371. rsc.org Experimental HRMS data shows a found value of m/z 179.0371, confirming the molecular formula. rsc.org The presence of a chlorine atom is indicated by the characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk The fragmentation pattern observed in the mass spectrum can provide further structural information by identifying stable fragment ions formed upon ionization.

While the specific crystal structure of this compound is not detailed in the provided search results, related compounds have been extensively studied. For instance, the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine reveals a monoclinic crystal system with the space group P2₁/c. iucr.org In this related structure, the pyrazole and phenyl rings are planar and are inclined to each other. iucr.org Such studies on analogous molecules provide valuable insights into the likely solid-state conformation of this compound. The data collection for such analyses is typically performed on a diffractometer using Mo-Kα or Cu-Kα radiation. mdpi.comsouthampton.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing a deeper understanding of the structural and electronic properties of this compound.

DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. These theoretical predictions can then be compared with experimental data to validate both the experimental assignments and the computational model. For example, DFT calculations with the B3LYP functional and a suitable basis set like 6-31G* can predict chemical shifts that are in close agreement with experimental values.

Furthermore, computational studies can elucidate the electronic properties of the molecule, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map can predict the sites for electrophilic and nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. researchgate.net Natural Bond Orbital (NBO) analysis can provide information about intramolecular interactions and charge delocalization. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. researchgate.net DFT calculations, particularly using methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been employed to elucidate the characteristics of pyrazole derivatives. researchgate.netderpharmachemica.commdpi.com These calculations offer valuable insights that complement experimental findings.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov For pyrazole derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. mdpi.comcambridge.orgnih.gov

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N1-N2 | 1.375 |

| Bond Length | C7-N2 | 1.325 |

| Bond Length | C1-C6 | 1.401 |

| Bond Angle | C7-N2-N1 | 111.5 |

| Bond Angle | C6-N1-C9 | 128.9 |

| Dihedral Angle | C1-C6-N1-C9 | 145.0 |

Data based on calculations for a similar phenylpyrazole derivative. cambridge.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. derpharmachemica.comajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.orgschrodinger.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. malayajournal.orgwuxiapptec.com DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. researchgate.netmalayajournal.org For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to be in the range that indicates good chemical stability. malayajournal.orgresearchgate.net In some substituted pyrazole systems, the HOMO is often localized on the pyrazole and phenyl rings, while the LUMO can be distributed over the pyrazole ring and its substituents. malayajournal.orgasianpubs.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Chloro-Substituted Phenylimidazole (Calculated) (Note: This table presents data for a structurally similar compound to illustrate the outputs of HOMO-LUMO analysis.)

| Parameter | Energy (eV) |

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Theoretical vibrational analysis through DFT calculations provides a detailed understanding of the vibrational modes of a molecule. mdpi.com The calculated harmonic frequencies are often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. mdpi.com These calculations allow for the precise assignment of observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. derpharmachemica.comresearchgate.net

For pyrazole and phenyl rings, characteristic vibrational frequencies are well-established. For example, C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. derpharmachemica.com C=C stretching modes within the aromatic rings are generally observed between 1625–1430 cm⁻¹. derpharmachemica.com The correlation between theoretical and experimental vibrational spectra is often very good, with correlation coefficients (R²) close to 0.998. researchgate.net

Table 3: Selected Calculated and Experimental Vibrational Frequencies for a Phenylpyrazole Derivative (Note: This table shows representative data for a related compound to demonstrate the correlation between calculated and experimental vibrational frequencies.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3062 | 3061 |

| Aromatic C-H stretch | 3026 | 3022 |

| Ring C=C stretch | 1580 | 1597 |

| Ring C=C stretch | 1564 | 1552 |

| C-H out-of-plane bend | 813 | 831 |

| C-H out-of-plane bend | 764 | 759 |

Data from a study on (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. derpharmachemica.com

Vibrational Frequencies and Assignments

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound were not found in the provided search results, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in different environments, such as in solution. For related pyrazole derivatives, MD simulations have been used in the context of their interactions with biological macromolecules, such as proteins, to understand their potential as therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies are foundational in drug design and medicinal chemistry. However, published research detailing specific QSAR or SAR models centered on this compound as the core molecule is not readily found. Such analyses typically require a dataset of multiple, structurally related compounds with measured biological activities to derive meaningful correlations.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a molecule to predict its biological activity. This method requires the three-dimensional alignment of a series of molecules to a common scaffold. There are no specific CoMFA studies available in the searched literature that focus on or provide data for this compound itself.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed profile of the molecular properties influencing activity. As with CoMFA, there is no specific literature detailing a CoMSIA analysis performed on this compound.

Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are often used in QSAR studies to explain a compound's reactivity and interaction capabilities. researchgate.netresearchgate.net These descriptors are calculated using methods like Density Functional Theory (DFT). researchgate.net While the principles of correlating these descriptors with biological activity are widely applied to various pyrazole derivatives, specific studies providing these quantum chemical descriptors for this compound and linking them to a particular biological activity have not been identified in the available search results. researchgate.netmdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a ligand to the active site of a protein. While docking studies have been performed on numerous complex phenylpyrazole derivatives to investigate their interactions with various biological targets like enzymes or receptors, specific molecular docking simulation results and detailed interaction data for the singular compound this compound are not available in the provided search results. researchgate.netrsc.org

Reactivity and Mechanistic Studies of 4 Chloro 1 Phenylpyrazole

Reaction Pathways and Mechanisms

The presence of a chlorine atom at the 4-position of the pyrazole (B372694) ring makes 4-chloro-1-phenylpyrazole a versatile substrate for a range of organic transformations. These reactions primarily involve the substitution of the chlorine atom or reactions involving the pyrazole nucleus.

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position of the pyrazole ring in this compound can be displaced by various nucleophiles. These reactions are fundamental to the functionalization of the pyrazole core. The amenability of the chloro group to nucleophilic substitution allows for the introduction of diverse functional groups, making it a valuable intermediate in synthetic chemistry. vulcanchem.comresearchgate.net For instance, it can react with amines, thiols, and alkoxides to yield the corresponding substituted pyrazoles. The reaction with sodium azide, for example, produces 1-[4-(azidomethyl)phenyl]-1H-pyrazole.

The general mechanism for nucleophilic aromatic substitution (SNAr) on chloro-pyrazoles involves the attack of a nucleophile on the carbon atom bearing the chlorine. This proceeds through a high-energy intermediate, often referred to as a Meisenheimer complex, followed by the departure of the chloride ion to yield the substituted product. The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. ktu.edu These reactions significantly expand the synthetic utility of this pyrazole derivative, allowing for the introduction of aryl, alkyl, and other organic moieties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl compounds. Electron-donating groups on the phenyl ring of the boronic acid can enhance the stability of the reaction intermediates.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. researchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net This method is instrumental in the synthesis of alkynyl-substituted pyrazoles, which are valuable precursors for more complex heterocyclic systems. researchgate.net

Iron-Catalyzed Cross-Electrophile Coupling: Recent advancements have demonstrated the use of iron catalysts for the cross-coupling of aryl chlorides with alkyl chlorides. nih.gov This provides a more sustainable and economical alternative to palladium-catalyzed reactions.

Below is a table summarizing various cross-coupling reactions involving chloro-pyrazole derivatives:

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, base | Aryl/heteroaryl-substituted pyrazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyrazole |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted pyrazole |

| Stille | Organostannane | Pd catalyst | Alkyl/aryl-substituted pyrazole |

| Iron-Catalyzed | Alkyl chloride | FeCl₂, ligand, reducing agent | Alkyl-substituted pyrazole |

Cyclization Reactions

This compound and its derivatives can undergo various cyclization reactions to form fused heterocyclic systems. These reactions are often key steps in the synthesis of complex molecules with potential biological activity.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, a suitably functionalized side chain at a neighboring position can react with the C4-position to form a new ring. Friedel-Crafts-type ring closures of derivatives have been reported to yield fused systems like indeno[1,2-c]pyrazoles. semanticscholar.org

Cyclocondensation Reactions: this compound derivatives, particularly those bearing an additional reactive functional group, can participate in cyclocondensation reactions. For instance, the reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with various reagents can lead to the formation of pyrazolo[4,3-c]pyridines. researchgate.net

[3+2] Cycloaddition: The pyrazole ring itself can participate in cycloaddition reactions, although this is less common for the 4-chloro derivative. More frequently, derivatives of this compound are used as precursors for molecules that then undergo cycloaddition.

Oxidation Reactions

The pyrazole ring is generally stable to oxidation, but substituents on the ring can be oxidized. For instance, if an aldehyde group is present, as in 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). umich.edu The methyl group in a compound like 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole can also be oxidized to a carboxylic acid using strong oxidizing agents. evitachem.com

Catalytic Applications and Ligand Chemistry

While this compound itself is not typically used as a catalyst, its derivatives have found significant applications as ligands in homogeneous catalysis. The pyrazole moiety provides a nitrogen donor atom that can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting ligand.

This compound as a Ligand in Homogeneous Catalysis

Derivatives of 1-phenylpyrazole (B75819) are known to act as ligands in transition metal catalysis. cdnsciencepub.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the phenyl group at the 1-position can be functionalized to create bidentate or polydentate ligands. These ligands can influence the activity and selectivity of the catalyst. rsc.org

For example, pyrazole-based P,N-ligands, where a phosphine (B1218219) group is attached to the phenyl ring of a 1-phenylpyrazole, have been used in palladium-catalyzed Suzuki coupling and amination reactions. scispace.comresearchgate.net The pyrazole nitrogen and the phosphine phosphorus atom can chelate to the palladium center, creating a stable catalytic complex. The electronic and steric properties of these ligands can be fine-tuned by introducing substituents on both the pyrazole and phenyl rings. researchgate.net

Transition Metal Complexes with Pyrazole Ligands

Pyrazole derivatives, including this compound, are extensively utilized as ligands in coordination chemistry. asianpubs.org The presence of nitrogen atoms in the pyrazole ring allows for the formation of stable complexes with a variety of transition metals. These metal complexes are of significant interest due to their potential applications in catalysis and materials science.

The synthesis of transition metal complexes with pyrazole-based ligands is a well-established area of research. asianpubs.orgresearchgate.net Generally, the reaction involves the mixing of a pyrazole derivative with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, NMR, and mass spectrometry. asianpubs.org For instance, pyrazole derivatives have been shown to form complexes with Cu(II), Ni(II), Co(II), Pb(II), Zn(II), and Fe(II). asianpubs.org The coordination can occur through the nitrogen atoms of the pyrazole ring, and in some cases, other functional groups on the pyrazole scaffold can also participate in binding to the metal center. unicam.it

The structural diversity of pyrazole-based ligands allows for the fine-tuning of the properties of the resulting metal complexes. unicam.it For example, the introduction of different substituents on the pyrazole ring can influence the electronic and steric environment around the metal center, thereby affecting the reactivity and catalytic activity of the complex. researchgate.netunicam.it

| Metal Ion | Ligand Type | Potential Application | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Pb(II), Zn(II), Fe(II) | 1,3-Diarylpyrazole-4-carbaldehyde benzoylhydrazones | Antibacterial and antioxidant activities | asianpubs.org |

| Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | Azodyes of novel heterocyclic pyrazole | Optical and memory storage devices | jocpr.com |

| Zn(II), Cu(II), Mo(IV) | 4-acyl-5-pyrazolones and their Schiff base derivatives | Antimicrobial activity | unicam.it |

| Ru(II) | Arene-ruthenium complexes with pyrazole carbothioamide derivatives | Chemotherapeutic agents | researchgate.net |

Metal-Ligand Cooperation in Catalytic Transformations

Metal-ligand cooperation (MLC) is a crucial concept in catalysis, where both the metal center and the ligand actively participate in the catalytic cycle. nih.govcsic.es This cooperative effect can lead to enhanced catalytic efficiency and selectivity. csic.es In the context of pyrazole-based ligands, MLC can be achieved by designing ligands with functional groups that can interact with the substrate or facilitate key steps in the catalytic process. nih.gov

The design of ligands that can engage in MLC often involves the incorporation of a basic or protic group in proximity to the metal binding site. nih.govrsc.org This group can act as an internal base or proton shuttle, assisting in substrate activation or proton transfer steps. nih.govcsic.es The functionalization of simple arenes, for instance, often relies on metal-ligand cooperation to enable the C-H activation step. uva.es

Recent research has explored novel strategies for MLC, including the use of redox-active ligands and hemilabile ligands. rsc.org These approaches aim to create more versatile and efficient catalytic systems for a wide range of chemical transformations. rsc.orguu.nl

Applications in Specific Catalytic Reactions (e.g., Heck Reaction, Transfer Hydrogenation)

Heck Reaction:

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.comuwindsor.ca Pyrazole derivatives, including those derived from this compound, can be utilized in Heck reactions. For instance, O-triflated pyrazoles have been used as precursors for the functionalization of pyrazoles via Heck couplings. researchgate.net

The efficiency of the Heck reaction can be influenced by various factors, including the choice of catalyst, base, and solvent. researchgate.net In some cases, standard Heck reaction conditions may lead to poor yields, necessitating the optimization of reaction parameters to achieve the desired products. researchgate.net The dehydrogenative Heck reaction, an atom-economical variation, has also been a subject of intensive research, particularly for five-membered heteroarenes. mdpi.com

Transfer Hydrogenation:

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to an acceptor molecule, typically catalyzed by a transition metal complex. researchgate.net Ruthenium complexes bearing pyrazole-based ligands have shown catalytic activity in the transfer hydrogenation of ketones and aldehydes. researchgate.netacs.org

For example, cyclometalated ruthenium complexes with 1-phenylpyrazole have been synthesized and investigated as catalysts for the transfer hydrogenation of aldehydes and ketones. researchgate.net The catalytic activity of these complexes can be influenced by the nature of the ligands and the reaction conditions. acs.org Base-free transfer hydrogenation has also been achieved using certain arene ruthenium(II) complexes. acs.org

Photophysical Properties and Optoelectronic Applications

Pyrazole derivatives have garnered attention for their interesting photophysical properties, making them promising candidates for various optoelectronic applications. mdpi.com The inherent conjugation within the pyrazole ring system, which can be extended through the introduction of suitable substituents, gives rise to unique absorption and emission characteristics. mdpi.com

The photophysical properties of pyrazole derivatives can be tuned by modifying their molecular structure. mdpi.comresearchgate.net For instance, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. acs.org The solvent polarity can also play a significant role in the photophysical behavior of these compounds. researchgate.net

The potential applications of pyrazole derivatives in optoelectronics include their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optical devices. mdpi.comresearchgate.net Iridium(III) complexes with cyclometalated ligands like phenylpyrazole are particularly noteworthy for their high phosphorescence quantum yields, making them suitable for use in OLEDs. researchgate.net

| Compound Type | Key Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines | Evaluated absorption and emission spectra in different polarity solvents | Sensors and organic materials | mdpi.com |

| Pyrazoline derivatives | High fluorescence quantum yields, solvatochromism | Polarity-sensitive molecular probes, sensors, labeling agents, optoelectronic devices | researchgate.net |

| Salicylaldehyde-based functionalized materials | Computed HOMO-LUMO energy gaps (4.133–4.186 eV) | Nonlinear optical materials | acs.org |

| Re(I) tricarbonyl complexes with pyrazolyl-pyridazine ligands | Two absorption bands (around 410 nm and 300 nm) | Photocatalysis | acs.org |

Biological and Pharmacological Research of 4 Chloro 1 Phenylpyrazole Derivatives

General Biological Activities of Pyrazole (B372694) Derivatives

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, analgesic, and anti-inflammatory properties. mdpi.comglobalresearchonline.netsemanticscholar.orgmdpi.com The specific substitutions on the pyrazole ring play a crucial role in determining the nature and potency of their pharmacological effects. scholarsresearchlibrary.comnih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of 4-chloro-1-phenylpyrazole have been a subject of interest in the search for new antimicrobial agents. Research has shown that these compounds can exhibit significant activity against a variety of bacterial and fungal strains.

Several studies have highlighted the impact of the chloro substitution on the antimicrobial efficacy. For instance, pyrazole derivatives with a chloro group on the styryl ring have demonstrated enhanced efficiency against Xanthomonas campestris and Aspergillus niger. scholarsresearchlibrary.com Similarly, the presence of a 4-chlorophenyl ring at the C-5 position of a pyrazoline derivative resulted in maximum activity against tested bacterial strains. ijrar.org Another study reported that compounds with chloro substituents showed respectable antibacterial activity. scispace.com

The synthesis of novel pyrazole derivatives has yielded compounds with promising antimicrobial profiles. For example, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives showed promising antibacterial and antifungal activity. mdpi.com In another study, newly synthesized pyrazole derivatives were screened for their antimicrobial potency, with some compounds showing significant effects. orientjchem.org The introduction of a 4-chlorophenyl group in certain pyrazoline derivatives led to potent activity against Candida albicans. ijrar.org

The mechanism of action is believed to be related to the disruption of microbial cell membranes, with chloro substituents potentially enhancing this effect. The combination of the this compound core with other heterocyclic systems, such as pyrazolo-chromene, has also been explored, yielding derivatives with powerful antimicrobial and antifungal activities. orientjchem.org

Table 1: Examples of Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference(s) |

| Pyrazole with 4-chlorostyryl ring | Xanthomonas campestris, Aspergillus niger | More efficient than other substitutions | scholarsresearchlibrary.com |

| Pyrazoline with 4-chlorophenyl at C-5 | Bacterial strains | Maximum activity | ijrar.org |

| 4-(4-hydroxyphenyl)-3-chloro-1-{4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-pyrazol-3-yl]phenyl} azetidin-2-one | Bacterial strains | Respectable antibacterial activity | scispace.com |

| 1,3,4,5-Tetrasubstituted pyrazoles | S. aureus, E. coli, Aspergillus flavus, C. albicans | Promising antibacterial and antifungal activity | mdpi.com |

| Pyrazolo-chromene derivatives | Bacteria and fungi | Powerful antimicrobial and antifungal activities | orientjchem.org |

| Pyrazoline with dichloro substitution at position-5 | Candida albicans | Potent activity (MIC-3.12µg/mL) | ijrar.org |

Antitumor/Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds. nih.gov Derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents, with some showing significant cytotoxic activity against various cancer cell lines. scirp.orgresearchgate.net

Research has shown that the substitution pattern on the pyrazole ring is critical for anticancer activity. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized, and their antitumor activity against the human breast adenocarcinoma cell line MCF7 was evaluated. scirp.orglongdom.org Among these, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active compound. scirp.org

In another study, pyrazolopyridine and pyridopyrimidine derivatives were synthesized and tested against 59 different human tumor cell lines. researchgate.net Compounds with a fluorine substituent at the para-position of the phenyl ring exhibited notable in vitro antitumor activities at low concentrations. researchgate.net The presence of a 4-chlorophenyl group has also been noted in pyrazole derivatives with potential anticancer properties. nih.gov

The mechanism of action for the antitumor effects of these derivatives can vary. Some pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. nih.govresearchgate.net For instance, certain pyrazole derivatives have shown inhibitory activity against EGFR and HER-2 tyrosine kinases. nih.gov

Table 2: Examples of Antitumor Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | MCF7 (Human breast adenocarcinoma) | Most active in the series (IC₅₀ = 23 µM) | scirp.org |

| Pyrazolopyridine with fluorine substituent | Various human tumor cell lines | Greater in vitro anti-tumor activities at low concentrations | researchgate.net |

| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | Satisfactory potential with GI₅₀, TGI₅₀, and LC₅₀ values of 3.79, 12.50, and 42.30 µM | nih.gov |

| Pyrazole derivative with EGFR and HER-2 inhibition | Not specified | Significant anticancer compound with IC₅₀ values of 0.26 µM and 0.20 µM | nih.gov |

Antiviral Activity (e.g., Anti-HCV, Anti-HIV)

The quest for new antiviral agents has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. mdpi.com Research has indicated that derivatives of this compound possess potential antiviral properties, particularly against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). globalresearchonline.netmdpi.com

A series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were synthesized and evaluated for their effect on HCV replication. globalresearchonline.netmdpi.com One of the compounds, 1-(4-chlorophenyl)-N-formyl-4-hydroxy-1H-pyrazole-3-carbohydrazide, was found to inhibit the replication of both the positive and negative strands of HCV RNA. globalresearchonline.net

In the context of anti-HIV research, a series of phenylpyrazole derivatives were developed, and a 3,4-dichloro derivative exhibited potent anti-HIV activity. researchgate.net The structure-activity relationship of these compounds was investigated to optimize their antiviral efficacy. researchgate.net Furthermore, pyrazole-based scaffolds have shown significant potential as antiviral agents against various pathogens, including Newcastle disease virus (NDV). nih.gov In a study on NDV, a hydrazone derivative of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole achieved 100% protection. nih.gov

Table 3: Examples of Antiviral Activity of this compound Derivatives

| Compound/Derivative Class | Target Virus | Observed Activity | Reference(s) |

| 1-(4-chlorophenyl)-N-formyl-4-hydroxy-1H-pyrazole-3-carbohydrazide | Hepatitis C Virus (HCV) | Inhibited replication of HCV RNA (+) and (-) strands | globalresearchonline.net |

| Phenylpyrazole with 3,4-dichloro substitution | Human Immunodeficiency Virus (HIV) | Potent anti-HIV activity (EC₅₀ = 0.047 µM) | researchgate.net |

| Hydrazone of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Newcastle Disease Virus (NDV) | 100% protection | nih.gov |

Analgesic and Anti-inflammatory Properties

Pyrazole derivatives have a well-established history as analgesic and anti-inflammatory agents. arkat-usa.orgrjpdft.com The introduction of a this compound moiety has been explored to develop new compounds with improved efficacy and safety profiles. arkat-usa.org

Several studies have synthesized and evaluated this compound derivatives for their analgesic and anti-inflammatory activities. In one such study, a series of pyrazoles were prepared, and their in vivo activities were assessed. arkat-usa.org The results indicated that the synthesized pyrazoles exhibited significant anti-inflammatory activity, with some compounds showing better activity due to the presence of a chloro substituent at the 4-position in the styryl ring of the pyrazole. arkat-usa.org

Another study focused on [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides, which were tested for their in vivo analgesic and anti-inflammatory activity. researchgate.net Some of the amide derivatives were found to be equipotent to aspirin (B1665792) and indomethacin. researchgate.net The anti-inflammatory effects of some pyrazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.

Table 4: Examples of Analgesic and Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative Class | Activity | Observed Effect | Reference(s) |

| 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole | Anti-inflammatory | Significant activity, potentially due to the chloro substituent | arkat-usa.org |

| [6-(3,5-Dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | Analgesic, Anti-inflammatory | Some derivatives were equipotent to aspirin and indomethacin | researchgate.net |

| 5-chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Anti-inflammatory | Acts as a COX-2 inhibitor, reducing inflammation |

Enzyme Inhibition Studies (e.g., MAO, COX-2, Ryanodine (B192298) Receptors)

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes. Research has focused on their potential as inhibitors of enzymes such as monoamine oxidases (MAOs), cyclooxygenase-2 (COX-2), and ryanodine receptors.

Monoamine Oxidase (MAO) Inhibition: Derivatives of 1-[4-(chloromethyl)phenyl]-1H-pyrazole have shown inhibitory effects on MAOs, which are crucial in the metabolism of neurotransmitters. Inhibition of MAOs can lead to increased levels of neurotransmitters, suggesting potential therapeutic applications.

Cyclooxygenase-2 (COX-2) Inhibition: Several pyrazole derivatives have been investigated as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs. nih.gov A study on 5-chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reported its activity as a COX-2 inhibitor, effectively reducing inflammation. Another study synthesized a series of pyrazole derivatives based on a chloromethylphenyl structure, demonstrating potent COX-2 inhibitory activity.

Ryanodine Receptor Modulation: While specific studies on this compound derivatives and ryanodine receptors are limited, the broader class of pyrazoles has been investigated for their effects on these intracellular calcium channels.

Table 5: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference |

| 1-[4-(chloromethyl)phenyl]-1H-pyrazole derivatives | Monoamine Oxidases (MAOs) | Inhibitory effects | |

| 5-chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Cyclooxygenase-2 (COX-2) | Inhibition, leading to anti-inflammatory effects | |

| Pyrazole derivatives with chloromethylphenyl structure | Cyclooxygenase-2 (COX-2) | Potent inhibitory activity (IC₅₀ values from 0.02 to 0.04 μM) |

Activities Related to Neurotransmitters

The influence of pyrazole derivatives extends to the central nervous system, with some compounds showing activities related to neurotransmitters. This has led to research into their potential for treating neurological and psychiatric disorders.

Histamine H3 receptor antagonists or inverse agonists can enhance the release of certain neurotransmitters. google.com Phenylpyrazole derivatives have been investigated for their potential as H3 receptor antagonists, which could be beneficial for conditions like dementia, Alzheimer's disease, and attention-deficit hyperactivity disorder. google.com The inhibition of monoamine oxidases (MAOs) by some pyrazole derivatives, as mentioned earlier, also directly impacts neurotransmitter levels.

Anticonvulsant Activity

Several derivatives of this compound have been investigated for their potential as anticonvulsant agents. For instance, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] derivatives have demonstrated anticonvulsant properties. vulcanchem.com The synthesis of various pyrazole derivatives and their subsequent testing against pentylenetetrazole (PTZ)-induced seizures in mice has revealed promising candidates. ajptonline.com Some of these compounds provided significant protection against clonic seizures. ajptonline.com

In other studies, the Vilsmeier-Haack reaction has been employed to create novel pyrazole derivatives from 1-(4,6-dimethoxybenzofuran-5-yl)ethanone and its hydrazone. arabjchem.org The resulting compounds, including pyrazole and pyrimidine (B1678525) derivatives, were assessed for their anti-inflammatory, analgesic, and anticonvulsant effects. arabjchem.org The results indicated that many of these newly synthesized compounds possess notable anticonvulsant activity. arabjchem.org

Furthermore, research into 1,3,5-triphenyl-2-pyrazolines and related compounds has shown antidepressant and, in some cases, anticonvulsant potential. ajptonline.com The substitution pattern on the phenyl rings attached to the pyrazole core plays a crucial role in the observed activity. ajptonline.com For example, thiourea (B124793) derivatives of 4-aminopyrazoles have shown high levels of protection in both pentylenetetrazole-induced seizure (PTZ) and maximal electroshock seizure (MES) tests. ajptonline.com

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound Type | Test Model | Activity | Reference |

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] derivatives | Not specified | Exhibited anticonvulsant activity | vulcanchem.com |

| Pyrazole derivatives | Pentylenetetrazole (PTZ)-induced seizures in mice | Remarkable protective effect against clonic seizures | ajptonline.com |

| Benzofuran-substituted pyrazole derivatives | Not specified | Significant anticonvulsant activities | arabjchem.org |

| Thiourea derivatives of 4-aminopyrazoles | PTZ and MES tests | 90-100% protection | ajptonline.com |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been a subject of considerable research. Studies have shown that these compounds can act as effective radical scavengers. For instance, a series of novel pyrazoles synthesized from 4-fluoro-3-chloroaniline demonstrated that electron-releasing aromatic substitutions enhance their ferric ion reducing power, indicating antioxidant capacity. journalofchemistry.org

In another study, novel pyrazole derivatives were synthesized and evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. mdpi.com While some compounds showed moderate activity, their effectiveness was found to be dependent on both concentration and reaction time. mdpi.com These derivatives also exhibited a strong ability to inhibit lipid peroxidation. mdpi.com

Furthermore, research on pyrazole-based Schiff bases has highlighted their antioxidant properties. nih.gov For example, the compound 5-(4-chloro-3-nitrobenzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole demonstrated significant total antioxidant capacity and radical-scavenging activity. nih.gov The antioxidant activity of these derivatives is often attributed to their ability to donate an electron to neutralize free radicals. mdpi.comresearchgate.net

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative Type | Assay | Key Findings | Reference |

| Pyrazoles from 4-fluoro-3-chloroaniline | Ferric ion reduction | Electron-releasing substitutions enhance activity | journalofchemistry.org |

| 1-(3-(4-chlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethan-1-one | DPPH radical scavenging | Medium antioxidant activity | mdpi.com |

| 5-(4-chloro-3-nitrobenzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole | DPPH and ABTS radical scavenging | Significant antioxidant capacity | nih.gov |

| Pyrazolo-enaminones, bipyrazoles, and bipyrazolopyridines | DPPH free radical scavenging | Evaluated for antioxidant activity | researchgate.net |

Anti-diabetic and Anti-Alzheimer's Disease Properties

Recent research has explored the potential of this compound derivatives in addressing complex diseases like diabetes and Alzheimer's. Pyrazole-based Schiff bases, in particular, have been identified as promising multi-target agents. nih.govmdpi.com

In vitro studies have demonstrated that certain Schiff bases bearing a pyrazole scaffold exhibit inhibitory activity against enzymes relevant to diabetes, such as α-amylase. nih.govekb.eg For example, one study found that a specific pyrazole derivative showed notable α-amylase inhibition. nih.gov Similarly, other pyrazole-based compounds have been investigated for their inhibitory effects on α-glucosidase, another key enzyme in carbohydrate metabolism. ekb.eg

In the context of Alzheimer's disease, these derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of the disease. nih.govmdpi.comekb.eg Several pyrazole-based Schiff bases displayed significant AChE inhibitory activity. mdpi.comekb.eg For instance, a pyrazole derivative bearing a coumarin (B35378) scaffold showed excellent butyrylcholinesterase inhibitory activity, another enzyme implicated in Alzheimer's pathology. ekb.eg The multi-target approach, where a single compound can address different pathological pathways, is a significant advantage of these pyrazole derivatives. ekb.eg

Table 3: Anti-diabetic and Anti-Alzheimer's Properties of Selected this compound Derivatives

| Compound/Derivative Type | Target/Activity | Key Findings | Reference |

| Schiff bases bearing pyrazole scaffold | α-amylase inhibition (Anti-diabetic) | Compound 22b showed notable inhibitory activity. | nih.gov |

| Pyrazole-based Schiff bases | Acetylcholinesterase (AChE) inhibition (Anti-Alzheimer's) | Compounds 7f and 5d possessed higher inhibitory effects. | mdpi.com |

| Pyrazole-based derivatives | α-glucosidase inhibition (Anti-diabetic) | Investigated for inhibitory effects. | ekb.eg |

| Pyrazole derivative with coumarin scaffold | Butyrylcholinesterase inhibition (Anti-Alzheimer's) | Showed excellent inhibitory activity. | ekb.eg |

Mechanisms of Biological Action

The diverse biological activities of this compound derivatives stem from their interactions with various molecular targets and their ability to modulate key cellular pathways.

Interaction with Specific Receptors (e.g., Androgen Receptor, Nicotinic Acetylcholine (B1216132) Receptors)

Androgen Receptor: Certain this compound derivatives have been identified as novel antagonists of the androgen receptor (AR). mdpi.comnih.govacs.org The AR plays a critical role in the development and progression of prostate cancer. google.com Research has shown that 4-aryloxy-1-phenylpyrazole derivatives can act as AR antagonists. mdpi.comacs.org These compounds are designed to block the function of the AR, thereby inhibiting the growth of prostate cancer cells. google.comnih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the phenyl rings are crucial for potent AR antagonism. mdpi.com

Nicotinic Acetylcholine Receptors: Derivatives of this compound have also been investigated as modulators of nicotinic acetylcholine receptors (nAChRs). mdpi.comnih.gov These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. mdpi.com Phenylpyrazole compounds, including fipronil (B1672679) and its analogues, are known to interact with GABA-gated chloride channels and, in some cases, nAChRs. acs.org Novel phenylpyrazole inner salt derivatives have been designed to target both nAChRs and γ-aminobutyric acid (GABA) receptors, aiming for dual-target insecticidal activity. acs.org Furthermore, some trisubstituted pyrazoles have been developed as allosteric modulators of nAChRs, which can enhance or inhibit the receptor's response to acetylcholine. nih.govmdpi.com

Modulation of Cellular Pathways (e.g., Apoptosis, p53-MDM2 Pathway)

Apoptosis: Many this compound derivatives exert their biological effects, particularly their anticancer activity, by inducing apoptosis, or programmed cell death. For instance, novel phenylpyrazole derivatives have been shown to induce apoptosis in cancer cells, as demonstrated by flow cytometry analysis using annexin (B1180172) V and propidium (B1200493) iodide staining. acs.org The induction of apoptosis is a key mechanism for eliminating cancerous cells.

p53-MDM2 Pathway: A significant mechanism of action for some of these derivatives involves the modulation of the p53-MDM2 pathway. mdpi.comoncotarget.com The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. mdpi.comnih.gov Its activity is negatively regulated by the murine double minute 2 (MDM2) protein. oncotarget.comnih.gov In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. oncotarget.com Certain compounds, including some with a pyrazole scaffold, can inhibit the p53-MDM2 interaction. mdpi.commdpi.com This inhibition leads to the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells. oncotarget.commdpi.com This targeted approach represents a promising strategy for cancer therapy. nih.gov For example, some spirooxindole-containing compounds, which can be structurally related to pyrazole derivatives, have been shown to inhibit the p53-MDM2 interaction and exhibit antitumor properties. mdpi.com

Structure-Activity Relationship (SAR) and Lead Optimization for this compound Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to the development of potent and selective this compound derivatives. By systematically modifying the chemical structure of these compounds, researchers can identify key features that govern their biological activity and optimize them for desired therapeutic effects.

For instance, in the development of androgen receptor antagonists, SAR studies on 4-aryloxy-1-phenylpyrazole derivatives have provided valuable insights. mdpi.com The nature and substitution pattern of the aryl groups have been shown to significantly influence the antagonistic activity. Similarly, for anticonvulsant agents, the substitution at the N1 position of the pyrazole ring and the nature of the substituents on the phenyl ring are critical for activity. vulcanchem.comajptonline.com

In the context of anti-HIV agents, SAR studies of phenylpyrazole derivatives led to the discovery that a diazenyl group could be replaced by an aminomethylene group. nih.gov Further optimization of the benzyl (B1604629) group and the pyrazole ring resulted in a derivative with significantly enhanced potency. nih.gov

For pyrazole derivatives with herbicidal activity, SAR studies have indicated that introducing chlorine atoms on the phenyl ring can dramatically affect their biological activity. jst.go.jp Specifically, a 3,4-dichlorophenyl derivative was identified as a highly potent analogue. jst.go.jp

Lead optimization efforts often involve modifying the core scaffold and its substituents to improve properties such as potency, selectivity, and pharmacokinetic profile. This can involve the introduction of different functional groups, altering the size and lipophilicity of the molecule, and exploring various substitution patterns. vulcanchem.comnih.govjst.go.jp The ultimate goal of these SAR and lead optimization studies is to develop novel compounds with improved therapeutic potential and reduced side effects.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. SAR studies have been crucial in identifying key structural features that govern their potency and selectivity as cannabinoid receptor antagonists, anti-inflammatory agents, and anticancer agents.

Cannabinoid Receptor Antagonists: Research into pyrazole derivatives as cannabinoid receptor (CB1) antagonists has identified several structural requirements for high potency and selectivity. For potent CB1 antagonistic activity, a para-substituted phenyl ring at the C5-position, a carboxamide group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring are crucial. nih.govgoogle.com The lead compound in this class, SR141716A, which contains a 4-chlorophenyl group at C5, demonstrates a high affinity for CB1 receptors with a Ki of approximately 2 nM. google.com Further studies revealed that modifying the substituent at the C5-phenyl ring significantly impacts potency. For instance, replacing the chloro group with an iodo group (p-iodophenyl) resulted in one of the most potent compounds in that series. nih.gov

Anti-inflammatory and Anticancer Activity: In the context of anti-inflammatory properties, the substitution pattern on the phenyl rings is a critical determinant of activity. Derivatives with electron-withdrawing groups, such as chloro and nitro groups at the para position of a phenyl ring attached to the pyrazoline structure, have demonstrated good anti-inflammatory effects. scispace.com One study highlighted a specific derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, which showed optimal anti-inflammatory activity. nih.gov

For anticancer applications, substitutions on the pyrazole core have been shown to influence cytotoxicity. For example, the N-phenylpyrazoline derivative 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol was identified as the most potent compound against T47D breast cancer and WiDr colorectal cancer cell lines, suggesting the importance of the 2-methoxyphenol group for its activity. ugm.ac.id In the development of inhibitors for Myeloid cell leukemia 1 (MCL-1), a key anti-apoptotic protein, strategic introduction of methyl and chloro substituents onto a phenyl ring attached to the pyrazole scaffold was explored to enhance binding affinity. acs.org This optimization led to compounds with submicromolar binding affinity and significant selectivity for MCL-1 over other proteins like BCL-2. acs.org

Enzyme Inhibition: The substitution pattern also dictates the selectivity and potency of pyrazole-based enzyme inhibitors. In studies of inhibitors for meprin α and meprin β, two metalloproteases, it was found that the N-substitution on the pyrazole ring influences binding affinity. nih.gov While the unsubstituted 3,5-diphenylpyrazole (B73989) showed high potency against meprin α, the introduction of a methyl or phenyl group at the N1-position led to a decrease in activity against both meprin isoforms. nih.gov

| Compound/Derivative Class | Key Substituents | Biological Target | Observed Impact on Potency/Selectivity | Reference |

|---|---|---|---|---|

| SR141716A Analog | C5: p-iodophenyl; N1: 2,4-dichlorophenyl; C3: piperidinyl carboxamide | CB1 Receptor | Highly potent antagonist activity. | nih.gov |

| N-phenylpyrazoline derivative | C5: 2-methoxyphenol group | T47D & WiDr Cancer Cells | Most potent compound in its series with IC50 values of 13.11 µg/mL (T47D) and 3.29 µg/mL (WiDr). | ugm.ac.id |

| Phenylpyrazole Anti-inflammatory | Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring | Inflammatory Mediators | Good anti-inflammatory activity observed. | scispace.com |

| MCL-1 Inhibitor (GQN-B18) | Aromatic amino acid residues and specific phenyl substitutions | MCL-1 Protein | Achieved a 50-fold enhancement in binding affinity (Ki = 0.25 µM) and ~20-fold selectivity over BCL-2. | acs.org |

| Meprin Inhibitor | N-methyl or N-phenyl substitution | Meprin α and β | Resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog. | nih.gov |

Design of Novel Analogs with Improved Efficacy

Building on the foundation of structure-activity relationship data, researchers have successfully designed novel analogs of this compound with enhanced efficacy for various applications. These design strategies often involve bioisosteric replacement, structural optimization, and the splicing of active substructures.

Cannabinoid Receptor Modulators: In the quest for selective cannabinoid receptor ligands, novel analogs have been designed based on known antagonists. For instance, starting from the CB2 receptor antagonist SR144528, which features a 4-chloro-3-methyl-phenyl group, new compounds were developed by replacing the pyrazole ring with a pyrrole (B145914) ring and modifying the amine carbamoyl (B1232498) substituents. csic.es This bioisosteric replacement strategy led to the identification of new analogs with varying affinities for CB1 and CB2 receptors. csic.es

Anticancer Agents: The design of novel anticancer agents has also benefited from modifying the phenylpyrazole scaffold. One study reported the synthesis of 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives, with one compound emerging as a potent agent against A375 melanoma cell lines with an IC50 of 4.2 μM. mdpi.com Another design approach involved creating pyrazole-based hydroxamic acid derivatives, leading to the identification of a compound with significant inhibitory effects against various cancer cell types. mdpi.com

Anti-HIV Agents: Structural optimization has proven effective in enhancing the anti-HIV activity of phenylpyrazole derivatives. researchgate.net An initial lead compound was improved by replacing a diazenyl group with an aminomethylene group. researchgate.net Further parallel optimization of the benzyl group and the pyrazole ring resulted in a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six times more potent than the original lead compound. researchgate.net

Insecticides: In agricultural science, phenylpyrazole derivatives have been designed as potent insecticides. Leveraging the insecticide Nicoflurole as a lead compound, researchers have designed and synthesized novel analogs using strategies like bioelectronic rearrangement and splicing active substructures. sioc-journal.cnsioc-journal.cn This work led to the development of compounds with high efficacy against various pests. For example, one analog, methyl 1-(2-chloro-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)nicotinamido)cyclopropane-1-carboxylate (8e), demonstrated 100% mite-killing efficacy against Tetranychus cinnabarinus at a concentration of just 2.5 mg/L. sioc-journal.cnsioc-journal.cn Another analog showed 100% insecticidal efficacy against Myzus persicae at 5 mg/L. sioc-journal.cnsioc-journal.cn

| Lead Compound/Scaffold | Design Strategy | Novel Analog/Derivative | Improved Efficacy/Activity | Reference |

|---|---|---|---|---|

| SR144528 (CB2 Antagonist) | Bioisosteric replacement (pyrazole to pyrrole) and substituent variation | 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrroles | Generated new analogs with varying Ki values for CB1 and CB2 receptors, allowing for selectivity tuning. | csic.es |

| Phenylpyrazole Anti-HIV Lead | Structural optimization (diazenyl to aminomethylene, benzyl group modification) | Derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Six-fold more potent anti-HIV activity than the lead compound. | researchgate.net |

| Nicoflurole (Insecticide) | Bioelectronic rearrangement and active substructure splicing | Compound 8e | 100% mite killing efficacy against Tetranychus cinnabarinus at 2.5 mg/L. | sioc-journal.cnsioc-journal.cn |

| Nicoflurole (Insecticide) | Bioelectronic rearrangement and active substructure splicing | Compound 8i | 100% insecticidal efficacy against Myzus persicae at 5 mg/L. | sioc-journal.cnsioc-journal.cn |

| Pyrazole Carboxamide | Synthesis of novel derivatives | 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | Potent anticancer agent for A375 cell lines (IC50 = 4.2 μM). | mdpi.com |

Agronomical and Material Science Applications of Pyrazole Derivatives

Agrochemical Applications

Pyrazole-based compounds are integral to modern agriculture, offering solutions for pest and disease management. biosynce.comresearchgate.net Their development as active ingredients in agrochemical formulations is a significant area of research. numberanalytics.comjetir.org

The pyrazole (B372694) scaffold is a key structural motif in a number of commercially successful and developmental insecticides. frontiersin.org These derivatives often target the nervous systems of insects, providing effective control of a wide range of agricultural pests. biosynce.comnih.gov Research has focused on synthesizing novel pyrazole amides, hydrazones, and other derivatives to find new molecules with potent and broad-spectrum insecticidal activities. nih.gov

For instance, a series of pyrazole amide derivatives containing hydrazone substructures demonstrated notable control against various pests like Plutella xylostella (diamondback moth) and Helicoverpa armigera. nih.gov Another study focused on N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety, with some compounds showing excellent activity against lepidopteran pests, comparable to commercial insecticides. mdpi.com The insect ryanodine (B192298) receptor (RyR) has been identified as a promising target for novel insecticides, leading to the design of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives that showed high larvicidal activity against Plutella xylostella. rsc.org Similarly, novel flupyrimin (B3323723) analogs bearing 1-aryl-1H-pyrazol-4-yl subunits have been synthesized and shown to possess excellent insecticidal activity against the same pest. frontiersin.org

| Pyrazole Derivative Type | Target Pest(s) | Key Research Finding |

| Pyrazole amides with hydrazone substructures | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens, Spodoptera litura | Displayed good and broad-spectrum insecticidal activities. nih.gov |

| N-pyridylpyrazole derivatives with thiazole moiety | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Compound 7g showed activity equal to the commercial insecticide indoxacarb (B177179) against P. xylostella. mdpi.com |

| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) carboxamides | Plutella xylostella (diamondback moth) | Compound 5g achieved 84% larvicidal activity at a very low concentration (0.1 mg L−1). rsc.org |

| 1H-pyrazole-5-carboxylic acid derivatives with oxazole/thiazole rings | Aphis fabae (bean aphid) | Compound 7h showed 85.7% mortality at 12.5 mg/L, comparable to imidacloprid. d-nb.info |

| Flupyrimin analogs with arylpyrazole core | Plutella xylostella | Compounds B2 , B3 , and B4 achieved over 70% insecticidal activity at 25 µg/ml. frontiersin.org |

Pyrazole derivatives are prominent in the fungicide market, largely due to their effectiveness as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org This mode of action disrupts the fungal respiration process, leading to the control of a broad spectrum of plant diseases. acs.org Many commercial fungicides, such as Bixafen, Fluxapyroxad, and Isopyrazam, are based on a pyrazole carboxamide structure. google.com

Research continues to explore new pyrazole-based fungicides. A study on pyrazole derivatives containing a 5-phenyl-2-furan moiety found that compound I8 had significant activity against various fungi, particularly Phytophthora infestans, which causes late blight in potatoes and tomatoes. nih.gov Fluorinated pyrazole aldehydes have demonstrated moderate antifungal properties against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com The introduction of a 1,2,3,4-tetrahydroquinoline (B108954) group to a pyrazole structure resulted in compounds with potent activity against Gaeumannomyces graminis var. tritici, the fungus responsible for take-all disease in wheat. researchgate.net

| Pyrazole Derivative Type | Target Fungi | Key Research Finding |

| Pyrazole-furan carboxamides | Sclerotinia sclerotiorum, Rhizoctonia solani | Compounds 12I-i , 12III-f , and 12III-o showed excellent activity, comparable to the commercial fungicide thifluzamide. acs.org |

| Pyrazoles with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici (take-all of wheat) | Compounds 10d and 10e showed activity comparable to the commercial fungicide pyraclostrobin. researchgate.net |

| Pyrazoles with 5-phenyl-2-furan moiety | Phytophthora infestans | Compound I8 displayed significant fungicidal activity. nih.gov |

| Fluorinated pyrazole aldehydes | Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum, F. culmorum | Showed moderate antifungal properties against the tested phytopathogenic fungi. mdpi.com |

| Pyrazoles with a styryl ring | Xanthomonas Campestris, Aspergillus Niger | A pyrazole with a chloro substitution on the styryl ring was found to be most efficient. scholarsresearchlibrary.com |

Insecticidal Activities

Material Science Applications

In material science, pyrazole derivatives are valued for their structural versatility and unique physicochemical properties. biosynce.comroyal-chem.com They are used in the development of new materials, including conductive polymers, materials for optoelectronic devices, and fluorescent agents. biosynce.comroyal-chem.com

The aromatic nature and the presence of nitrogen atoms in the pyrazole ring give these compounds interesting electronic properties. rsc.org They have been investigated for their potential in organic electronics, where they can be incorporated into materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability of the pyrazole ring to mediate intramolecular charge transfer makes it a useful component in designing chromophores with nonlinear optical (NLO) activity. tandfonline.com

Pyrazole-containing polymers have been developed for various applications, possessing unique electrical and optical properties depending on their specific structure. biosynce.com These properties make them suitable for use as conductive polymers and in photovoltaic materials for solar energy conversion. royal-chem.com Furthermore, some N-acyl pyrazole derivatives have been synthesized that exhibit solid-state luminescent properties, indicating potential applications in organic electronics. rsc.org

Pyrazole derivatives are widely used in the manufacturing of dyes, such as pyrazolone (B3327878) dyes. royal-chem.comglobalresearchonline.net Their chemical structure can be readily modified to tune their photophysical properties, leading to a wide range of colors and fluorescent behaviors. nih.gov

Many pyrazole derivatives exhibit fluorescence with high quantum yields and good photostability, making them excellent candidates for fluorescent probes and labels. jetir.orgnih.gov Their high synthetic versatility allows for the creation of probes for various applications, including bioimaging. nih.govrsc.org For example, pyrazole derivatives have been developed as fluorescent sensors for detecting metal cations like Cu2+. nih.gov The conjugation of pyrene (B120774) with a pyrazole core has led to the synthesis of highly fluorescent dyes with intense and tunable emission properties. mdpi.com These characteristics make pyrazole-based compounds valuable tools in both industrial coloring and advanced scientific research. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-1-phenylpyrazole and its derivatives?

- Methodology : The compound can be synthesized via cyclization or condensation reactions. For example, pyrazolone derivatives (structurally analogous) are synthesized using methods like Jensen's protocol (1959), involving refluxing substituted hydrazines with β-keto esters or ketones in acidic conditions . The Mannich reaction is another reliable approach, as demonstrated in the synthesis of NCH₂N-linked bis-pyrazolylmethyl derivatives, achieving yields up to 98% under optimized conditions (methoxymethylated crown ethers as catalysts) . Purification often involves slow evaporation from ethanol to obtain single crystals suitable for structural analysis .

Q. How is the crystal structure of this compound derivatives characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., 18.23° for chlorophenyl vs. pyrazolone rings) and bond distances (e.g., N–N = 1.37 Å, C=O = 1.23 Å), which confirm conjugation and electron delocalization . Weak intermolecular interactions (C–H⋯O and C–H⋯π) stabilize the crystal lattice and are quantified using Hirshfeld surface analysis . Refinement protocols involve riding hydrogen atoms with isotropic displacement parameters .

Q. What analytical techniques validate the purity and identity of synthesized derivatives?

- Methodology : Combustion analysis (C, H, N) ensures elemental composition (e.g., C 66.51%, H 4.08%, N 10.41% for a pyrazolone derivative) . High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) confirm molecular structure, while melting points (e.g., 435–436 K) serve as preliminary purity checks .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and thermochemical parameters. For example, exact-exchange terms in DFT improve atomization energy predictions (average deviation ±2.4 kcal/mol) . Compare computed vibrational spectra (IR/Raman) with experimental data to validate structural models. Discrepancies in bond lengths or angles may indicate crystal packing effects not captured in gas-phase calculations .

Q. What strategies optimize reaction yields in complex pyrazole syntheses?

- Methodology : Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux for faster kinetics), and catalyst design. For Mannich reactions, methoxymethylated diazacrown ethers act as phase-transfer catalysts, improving yields to >95% . Kinetic studies (e.g., varying stoichiometry or monitoring by TLC) identify rate-limiting steps, while green chemistry principles (e.g., microwave-assisted synthesis) reduce side reactions .

Q. How do intermolecular interactions influence the supramolecular assembly of pyrazole derivatives?

- Methodology : Analyze hydrogen bonding (e.g., N–H⋯N chains along [010] direction) and π-π stacking using SC-XRD . Quantify interaction energies with DFT-D3 dispersion corrections. For example, C–H⋯O interactions (2.5–2.8 Å) contribute 5–10 kJ/mol stabilization, critical for crystal engineering . Compare packing motifs across derivatives (e.g., monoclinic vs. triclinic systems) to correlate substituents with lattice stability .

Q. How can pyrazole derivatives be tailored for specific applications (e.g., ligand design)?

- Methodology : Functionalize the pyrazole core via electrophilic substitution (e.g., chloro, trifluoromethyl groups) to modulate electronic properties. For metal coordination, introduce donor atoms (e.g., hydroxyl or amine groups) at the 3- or 5-positions. Structural data (e.g., dihedral angles <20°) suggest planar configurations enhance π-backbonding in transition-metal complexes . Test ligand efficacy via UV-Vis titration (e.g., binding constants with Cu²⁺ or Fe³⁺) .

Key Notes

- Safety : Derivatives with halogen substituents may exhibit irritant properties (e.g., Eye Irrit. Category 2); handle with PPE and under fume hoods .

- Data Validation : Cross-reference crystallographic data (CCDC entries) and computational models (e.g., Cambridge Structural Database) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |